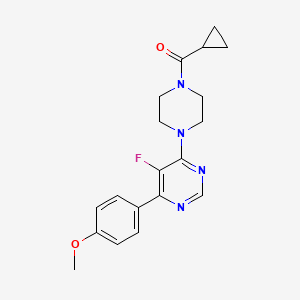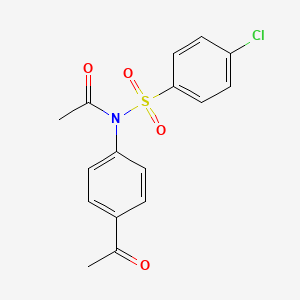![molecular formula C14H11N5O B2930744 4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile CAS No. 165383-21-1](/img/structure/B2930744.png)
4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile
Descripción general
Descripción
“4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile” is a synthetic compound with a molecular weight of 265.27 . It is also known by its IUPAC name, 4-(1-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy)benzonitrile . The compound is stored at temperatures between 2 and 8 degrees Celsius .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, which is the core structure of the compound, has been extensively studied . The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]-pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core structure . The InChI code for this compound is 1S/C14H11N5O/c1-10(20-12-4-2-11(8-15)3-5-12)13-6-7-16-14-17-9-18-19(13)14/h2-7,9-10H,1H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 265.27 . It is stored at temperatures between 2 and 8 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of compounds related to "4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile" involves complex chemical reactions leading to the formation of triazolo[1,5-a]pyrimidines and their derivatives. These compounds are synthesized through reactions such as intramolecular oxidative N-N bond formation, which allows for the construction of the triazolo[1,5-a]pyrimidine skeleton without the use of metals, featuring high reaction yields and short reaction times (Zheng et al., 2014). Additionally, the synthesis of related structures like thiazolopyrimidines and their derivatives has been explored for potential antimicrobial and antitumor applications, although some showed promising antimicrobial activity without appreciable antitumor effects (Said et al., 2004).
Biological Activities and Applications
The biological significance of these compounds is underscored by their diverse applications, including their use in agriculture and medicinal chemistry. The [1,2,4]Triazolo[1,5-a]pyrimidines, a closely related structure, have been noted for their antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This wide range of biological activities highlights the importance of such compounds in developing new therapeutics and agricultural products (Pinheiro et al., 2020).
Novel Synthetic Pathways
Innovative synthetic methods have been developed for the construction of [1,2,4]Triazolo[1,5-a]pyrimidines and their derivatives. These methods include one-pot chemoselective synthesis processes that facilitate the creation of novel fused pyrimidine derivatives, demonstrating the versatility and potential for generating diverse molecular structures with significant biological activities (Heravi et al., 2011).
Mecanismo De Acción
Target of Action
The compound 4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile is a member of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . These compounds are known to exhibit various biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . They are also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Mode of Action
For instance, they can act as inhibitors by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its reaction .
Biochemical Pathways
Given its potential role as a jak1 and jak2 inhibitor , it could be inferred that it may impact the JAK-STAT signaling pathway, which is involved in processes such as cell growth, differentiation, and immune response.
Result of Action
Given its potential role as an inhibitor of jak1 and jak2 , it could be inferred that it may have anti-inflammatory and immunosuppressive effects, as the JAK-STAT pathway is known to play a key role in immune response.
Propiedades
IUPAC Name |
4-[1-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c1-10(20-12-4-2-11(8-15)3-5-12)13-6-7-16-14-17-9-18-19(13)14/h2-7,9-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWOAZYLVJYVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2930661.png)
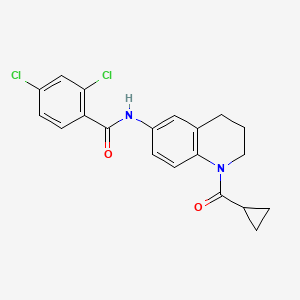

![2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2930666.png)
![Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2930667.png)
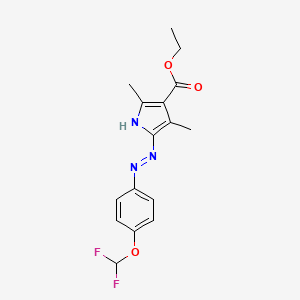

![(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2930675.png)
![1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2930676.png)
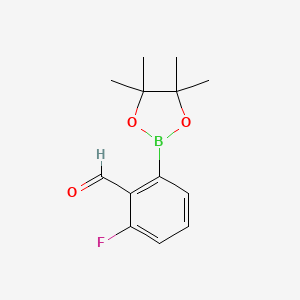
![Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate](/img/structure/B2930679.png)

